molecular formula C8H15NO6 B3063545 N-Acetylglucopyranosylamine CAS No. 6983-36-4

N-Acetylglucopyranosylamine

Cat. No.: B3063545
CAS No.: 6983-36-4
M. Wt: 221.21 g/mol
InChI Key: IBONACLSSOLHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-β-D-glucopyranosylamine (NAG) is a potent glucose analogue and competitive inhibitor of glycogen phosphorylase (GP), a key regulatory enzyme in glycogenolysis . With inhibition constants (K i ) of approximately 32-35 µM for rabbit muscle GP, it is significantly more potent than physiological inhibitors like α-D-glucose . Its primary research value lies in the investigation of metabolic disorders, particularly type 2 diabetes, as inhibition of GP has the potential to reduce hepatic glucose output and lower blood sugar levels . The compound functions by binding tightly to the catalytic site of GP, stabilizing the less active T-state conformation of the enzyme. This binding mimics that of glucose and promotes the deactivation of the enzyme, thereby suppressing glycogen breakdown . Furthermore, studies in hepatocytes have shown that NAG can be phosphorylated intracellularly to N-acetyl-β-D-glucopyranosylamine 6-phosphate (1-GlcNAc-6-P) . This phosphorylated derivative acts as a specific inhibitor of the glycogen-bound form of protein phosphatase 1 (PP1), which plays a role in glycogen synthase regulation, providing a secondary mechanism to influence glycogen metabolism . As a well-characterized mechanistic tool, N-Acetylglucopyranosylamine is essential for in vitro and cellular studies aimed at understanding glycogen metabolism, enzyme allostery, and for validating new therapeutic strategies for diabetes management . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6983-36-4

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-8-7(14)6(13)5(12)4(2-10)15-8/h4-8,10,12-14H,2H2,1H3,(H,9,11)

InChI Key

IBONACLSSOLHFU-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(C(O1)CO)O)O)O

Synonyms

1-GlcNAc
N-acetyl-beta-D-glucopyranosylamine
N-acetylglucopyranosylamine

Origin of Product

United States

Synthetic Methodologies for N Acetylglucopyranosylamine and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides the foundational routes to N-Acetylglucopyranosylamine and its derivatives. These methods often involve multi-step processes requiring careful control of protecting groups and reaction conditions to achieve the desired products with high purity and yield.

A viable synthetic route to N-acylglucopyranosylamines involves the use of glucopyranosyl isothiocyanates as starting materials. Isothiocyanates (ITCs) are compounds containing the functional group R−N=C=S. nih.gov The central carbon atom of the isothiocyanate group is electrophilic, making it susceptible to nucleophilic attack, which is a key feature in its chemical transformations. nih.gov

The general mechanism for converting an isothiocyanate to an N-acyl derivative involves a two-step process: reduction of the isothiocyanate group to a primary amine, followed by acylation. While various methods exist for the synthesis of ITCs themselves, their conversion to the target N-acyl compounds is a critical transformation. chemrxiv.orgnih.govrsc.org The synthesis can be performed as a "one-pot", two-step procedure where a dithiocarbamate (B8719985) is first formed and then treated with a desulfurization reagent to yield the isothiocyanate. nih.gov This is then followed by reduction and acylation.

Formation of Isothiocyanate : A primary amine reacts with a thiocarbonyl transfer reagent like carbon disulfide or thiophosgene. nih.govchemrxiv.org

Reduction to Amine : The resulting glucopyranosyl isothiocyanate is treated with a reducing agent to convert the -NCS group to an -NH₂ group.

Acylation : The newly formed glucopyranosylamine is then acylated, typically using an acylating agent like acetic anhydride (B1165640) in the presence of a base, to yield the final this compound.

This pathway offers a versatile method for generating a variety of N-acylglucopyranosylamine analogues by simply changing the acylating agent used in the final step.

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot strategies for preparing this compound have been developed, often starting from glucosamine (B1671600) or its salts.

A common challenge is that glucosamine is commercially available as a more stable halide salt, typically the hydrochloride, as the free base is unstable and hygroscopic. google.com Therefore, a key step in many synthetic procedures is the conversion of glucosamine hydrochloride to the pure, halide-free glucosamine base, which can then be directly acetylated. google.com

A straightforward one-pot acylation process involves:

Slurrying the halide-free glucosamine base in a suitable diluent, such as a C₁-C₄ alcohol (e.g., isopropanol). google.com

Chilling the slurry to a temperature below 20°C. google.com

Slowly adding a stoichiometric amount of an acylating agent, such as acetic anhydride, to the stirred slurry. google.com

This method can produce this compound with high purity (at least 98%). google.com Alternative chemical methods can start from chitin (B13524), the polymer of N-acetylglucosamine, which is subjected to acid hydrolysis. nih.gov However, this process can be harsh, leading to the removal of the acetyl group, thus requiring an additional N-acetylation step to produce the final product. nih.gov

Starting MaterialKey ReagentsConditionsYieldPurityReference
Glucosamine Free BaseAcetic Anhydride, Isopropanol<20°CNot specified>98% google.com
GlucosamineAcetic Anhydride, Pyridine, TributylamineNot specified>70%~99% nih.gov
GlucosamineAcetic Anhydride, 10% Methanol (B129727), Dowex 1Not specified43%Not specified nih.gov

The chemical incorporation of this compound (GlcNAc) into oligosaccharide chains is a complex task. researchgate.net A primary difficulty arises from the participation of the N-acetyl group at the C-2 position of the sugar ring, which can form a stable oxazoline (B21484) intermediate during glycosylation reactions, often leading to low yields. researchgate.net

To circumvent this issue, synthetic chemists have developed various strategies:

Use of C-2 Azido (B1232118) Precursors : A common approach is to use a 2-azido-2-deoxyglucopyranosyl donor. The azido group is non-participating, which allows for better control over the stereochemical outcome of the glycosylation. After the glycosidic bond is formed, the azido group is reduced to an amine and subsequently acetylated to yield the desired N-acetyl functionality. mdpi.com

Protecting Group Strategies : The choice of protecting groups on the sugar donor and acceptor is crucial. For instance, the use of a 4,6-O-di-tert-butylsilylidene (DTBS) protecting group on galactosamine (GalN) and glucosamine (GlcN) building blocks has been shown to promote completely cis-selective glycosylation reactions, which is essential for synthesizing specific polysaccharide structures like the Pel polysaccharide. frontiersin.org

Thioglycoside Donors : While traditional thioglycoside donors of GlcNAc can give poor yields, controlling the balance between oxazoline formation and the desired glycosylation reaction can lead to useful outcomes. researchgate.net

These methods have enabled the synthesis of complex oligosaccharides containing GlcNAc residues, which are crucial for studying biological processes and developing carbohydrate-based therapeutics. mdpi.com

Chemoenzymatic Synthesis of Glycoconjugates Incorporating this compound Moieties

Chemoenzymatic synthesis combines the versatility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov This "marriage" of techniques is a powerful strategy for preparing large and complex glycans and glycoconjugates that are often intractable by purely chemical means. nih.gov

Glycosyltransferases are enzymes that catalyze the formation of glycosidic linkages with exceptional regio- and stereoselectivity. nih.govdntb.gov.ua They are nature's tools for constructing the vast diversity of oligosaccharides and glycoconjugates found in biological systems. nih.gov

In a typical chemoenzymatic approach:

A core oligosaccharide structure containing an this compound residue is first prepared using chemical synthesis. This provides a scaffold that may be difficult to assemble enzymatically.

This synthetic precursor is then used as an acceptor substrate for one or more glycosyltransferases.

The glycosyltransferases sequentially add specific monosaccharide units from activated sugar nucleotide donors, such as UDP-N-acetylglucosamine (UDP-GlcNAc), to the acceptor. researchgate.netreactome.org

This strategy leverages the strengths of both methodologies. Chemical synthesis provides access to unique starting structures, while the enzymatic step ensures that subsequent sugar units are added with the correct linkage and stereochemistry, mimicking the natural biosynthetic pathways. nih.gov The use of Leloir-type glycosyltransferases, which rely on sugar nucleotide donors, is a cornerstone of this approach, enabling the efficient and selective construction of complex glycoconjugates. researchgate.net

Enzyme ClassDonor SubstrateFunctionSelectivityReference
GlycosyltransferasesSugar Nucleotides (e.g., UDP-GlcNAc)Forms specific interglycosidic linkagesHigh regio- and stereoselectivity nih.govdntb.gov.ua
β4GalT1UDP-Galactose, UDP-GalNAcTransfers galactose or N-acetylgalactosamineSpecific for β-1,4 linkages nih.gov
Endo-β-N-acetylglucosaminidase (ENGase)N-glycansUsed for glycan remodeling on glycoproteinsSpecific for cleaving within the chitobiose core nih.gov

Biochemical Interactions and Enzymatic Mechanisms Involving N Acetylglucopyranosylamine

N-Acetylglucopyranosylamine as a Ligand in Glycosylation Processes

Glycosylation is a critical post-translational modification process where carbohydrate moieties, or glycans, are attached to proteins and lipids. This process is fundamental to a wide array of biological functions, including protein folding, cell-cell recognition, and immune responses. The enzymes that catalyze these reactions are known as glycosyltransferases, which typically use activated sugar donors, such as UDP-N-acetylglucosamine, to attach monosaccharides to acceptor molecules.

While N-acetylglucosamine is a central component of many complex N-linked glycans, the specific role of this compound as a direct ligand or substrate in glycosylation pathways is not extensively documented in current research literature. The primary focus of scientific inquiry into this compound has been its function as an inhibitor of glycogen (B147801) phosphorylase rather than as a building block in glycan synthesis.

Inhibition of Glycogen Phosphorylase by this compound and Its Analogues

Glycogen phosphorylase (GP) is a pivotal enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. The enzyme exists in two main forms: the generally active, phosphorylated phosphorylase a (GPa) and the less active, dephosphorylated phosphorylase b (GPb). Both forms are regulated by a conformational equilibrium between an active R (relaxed) state and an inactive T (tense) state. wikipedia.org this compound has been identified as a potent inhibitor of this enzyme, acting as a glucose analogue that targets the enzyme's catalytic site.

Kinetic studies have firmly established N-acetyl-β-D-glucopyranosylamine as a competitive inhibitor of glycogen phosphorylase. nih.govnih.gov It competes with the substrate, glucose-1-phosphate, for binding at the catalytic site. Notably, its inhibitory potency is significantly greater than that of the natural physiological inhibitor, α-D-glucose.

The inhibition constant (Kᵢ) for N-acetyl-β-D-glucopyranosylamine is 32 µM for the GPb form and 35 µM for the GPa form. nih.gov This represents a substantial increase in affinity compared to α-D-glucose, which has a Kᵢ of 1.7 mM (1700 µM). nih.govnih.gov This enhanced inhibitory capacity has made N-acetyl-β-D-glucopyranosylamine a lead compound in the structure-based design of potential therapeutic agents for conditions such as type 2 diabetes.

Inhibition Constants (Kᵢ) of Glycogen Phosphorylase Inhibitors
InhibitorEnzyme FormKᵢ ValueReference
N-acetyl-β-D-glucopyranosylaminePhosphorylase b32 µM nih.govnih.gov
N-acetyl-β-D-glucopyranosylaminePhosphorylase a35 µM nih.gov
α-D-GlucoseNot Specified1.7 mM (1700 µM) nih.govnih.gov
N-trifluoroacetyl-β-D-glucopyranosylaminePhosphorylase b75 µM nih.gov

Crystallographic studies have provided detailed insights into the molecular mechanism behind the potent inhibition by this compound. The inhibitor binds tightly to the catalytic site of glycogen phosphorylase in its T-state conformation, occupying approximately the same position as α-D-glucose. nih.govnih.gov

The inhibitory action of this compound is influenced by other molecules that bind to glycogen phosphorylase. As a competitive inhibitor, its potency is directly related to the concentration of the substrate glucose-1-phosphate.

Furthermore, its effectiveness is enhanced when acting in concert with allosteric inhibitors that also stabilize the T-state. For instance, this compound demonstrates synergistic inhibition with caffeine, a known allosteric inhibitor that binds to a site distinct from the catalytic center. nih.gov This synergy arises because both molecules promote the enzyme's shift to the inactive T-state conformation. The binding of other T-state stabilizers, such as ATP and glucose-6-phosphate, at the allosteric nucleotide site would similarly complement the inhibitory action of this compound at the catalytic site. wikipedia.org

The structure-activity relationship of this compound has been explored through the synthesis and analysis of bioisosteric analogues. A notable example is the comparison between N-acetyl-β-D-glucopyranosylamine (NAG) and N-trifluoroacetyl-β-D-glucopyranosylamine (NFAG). nih.gov

Bioisosteric replacement of the acetyl group's methyl hydrogens with fluorine atoms results in a decrease in inhibitory potency, with NFAG exhibiting a Kᵢ of 75 µM, more than double that of NAG (32 µM). nih.gov High-resolution crystallographic analysis reveals that NFAG binds to the same catalytic site and also stabilizes the T-state conformation via interactions with the 280s loop. nih.gov The observed difference in potency is not due to a major change in binding mode but rather to more subtle effects. These include minor conformational adjustments of protein residues, shifts in the positions of surrounding water molecules, differences in van der Waals interactions, and varied desolvation penalties upon binding. nih.gov This comparison underscores the high degree of structural and electronic precision required for optimal inhibition at the glycogen phosphorylase catalytic site.

Comparative Analysis of this compound (NAG) and its Bioisostere (NFAG)
CompoundAbbreviationKᵢ against GPbStructural Rationale for Potency Difference
N-acetyl-β-D-glucopyranosylamineNAG32 µMOptimal van der Waals interactions and hydrogen bonding network.
N-trifluoroacetyl-β-D-glucopyranosylamineNFAG75 µMSubtle changes in protein conformation, water molecule positions, van der Waals forces, and desolvation effects due to the trifluoroacetyl group.

Substrate Recognition in Glycosyltransferase Systems

Glycosyltransferases are enzymes responsible for the synthesis of complex oligosaccharide chains. Their specificity is paramount, as they must recognize both the sugar donor (typically a nucleotide sugar like UDP-GlcNAc) and the specific acceptor molecule to which the sugar will be attached.

While this compound contains the N-acetylglucosamine (GlcNAc) structure, its direct role in substrate recognition by glycosyltransferases is not well-established. Research on enzymes such as N-acetylglucosaminyltransferase II (MGAT2) and N-acetylglucosaminyltransferase-V (GnT-V) focuses on their ability to recognize specific N-glycan structures as acceptors and to utilize UDP-N-acetylglucosamine as the donor substrate. osti.govnih.gov These enzymes have evolved complex active sites with subsites that recognize different parts of the extended glycan acceptor, ensuring the precise, sequential addition of GlcNAc residues to build functional oligosaccharides. osti.gov The available scientific literature does not provide significant evidence of this compound itself acting as a recognized substrate or a modulator for these enzyme systems; its established biochemical role remains predominantly that of a potent glycogen phosphorylase inhibitor.

Substrate Specificity of Cytoplasmic N-Glycosyltransferases

A class of soluble, cytoplasmic N-glycosyltransferases (NGTs) found in some species of γ-proteobacteria represents a novel system for N-linked glycosylation. unimi.itresearchgate.net Unlike the canonical pathway in eukaryotes that involves the transfer of a large oligosaccharide from a lipid carrier, these enzymes use nucleotide-activated sugars to transfer single monosaccharides directly to asparagine residues. unimi.itresearchgate.net

Detailed biochemical characterization of the NGT from Actinobacillus pleuropneumoniae (ApNGT) has elucidated its specificities for both sugar donors and peptide acceptors. An in vitro assay using fluorescently labeled peptides demonstrated that ApNGT has a relaxed specificity for the sugar donor, capable of transferring glucose and galactose from a UDP-nucleotide donor. unimi.it It can also utilize UDP-Xylose, a pentose. However, the enzyme exhibits strict limitations, as it is unable to transfer substituted hexoses, including N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc). unimi.it

Regarding the peptide substrate, quantitative analysis revealed that ApNGT has a specificity strikingly similar to the classical eukaryotic oligosaccharyltransferase. researchgate.net The enzyme optimally modifies asparagine residues within the canonical N-glycosylation sequon, Asn-X-Ser/Thr, where X can be any amino acid except proline. researchgate.net This functional convergence highlights a distinct evolutionary path to achieve asparagine-linked glycosylation.

Table 1: Sugar Donor Substrate Specificity of Actinobacillus pleuropneumoniae N-Glycosyltransferase (ApNGT)
Nucleotide Sugar DonorMonosaccharideTransfer Activity
UDP-GlucoseGlucoseActive
UDP-GalactoseGalactoseActive
UDP-XyloseXyloseActive
UDP-GlcNAcN-AcetylglucosamineNo Activity Detected
UDP-GalNAcN-AcetylgalactosamineNo Activity Detected
UDP-Glucuronic AcidGlucuronic AcidNo Activity Detected

This table summarizes the ability of purified ApNGT to transfer various monosaccharides from their respective UDP-activated donors to a target peptide substrate, based on data from in vitro assays. unimi.it

Recognition of Glycan and Protein Substrates by N-Acetylglucosaminyltransferase-V

N-acetylglucosaminyltransferase-V (GnT-V or MGAT5) is a critical enzyme in the Golgi apparatus that catalyzes the addition of a β1,6-linked N-acetylglucosamine (GlcNAc) branch onto N-glycans, a modification strongly associated with cancer progression. thermofisher.comthermofisher.comlabomics.comabcam.com The substrate specificity of GnT-V is complex, involving recognition of both the glycan acceptor and features of the glycoprotein (B1211001).

Furthermore, GnT-V possesses a specific non-catalytic luminal domain at its N-terminus, referred to as the N domain, which is essential for its activity toward full glycoprotein substrates. labomics.comabcam.com A mutant version of GnT-V lacking this N domain (GnT-VΔN) retained its ability to glycosylate small oligosaccharide and glycopeptide substrates but showed substantially reduced activity for larger glycoprotein substrates. labomics.comabcam.com This finding suggests that the N domain of GnT-V plays a key role in recognizing and binding to the polypeptide portion of its target proteins, providing a mechanism for the enzyme's selective action on specific glycoproteins within the cell. labomics.comabcam.com

Table 2: Impact of GnT-V Mutations on Substrate-Specific Activity
GnT-V VariantSubstrate TypeObserved ActivityInferred Role of Domain/Residue
Wild-TypeOligosaccharide, Glycopeptide, GlycoproteinNormalBaseline activity
V354N MutantAll substratesDramatically ReducedRecognition of N-glycan core
K361A MutantOligosaccharide with AsnReducedRecognition of amino acids near glycosylation site
ΔN Mutant (lacking N domain)GlycoproteinSubstantially ReducedRecognition of glycoprotein substrates
ΔN Mutant (lacking N domain)Oligosaccharide, GlycopeptideMaintainedN domain not required for small substrates

This table details the effects of specific mutations on the enzymatic activity of N-acetylglucosaminyltransferase-V (GnT-V) toward different classes of substrates. thermofisher.comthermofisher.comlabomics.comabcam.com

Role in O-GlcNAcylation and Regulatory Pathways

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) is attached to serine or threonine residues of nucleocytoplasmic proteins. nih.gov This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. nih.govgrantome.com The substrate for OGT is UDP-GlcNAc, the final product of the hexosamine biosynthetic pathway (HBP), which integrates metabolites from glucose, amino acid, fatty acid, and nucleotide pathways. nih.govgrantome.com This positions O-GlcNAcylation as a critical cellular sensor of nutrient status, translating metabolic fluctuations into regulatory signals that control transcription, signaling, and other vital cellular processes. nih.gov

Impact on Neural Stem Cell Fate and Differentiation

Experimentally mimicking this age-related loss of O-GlcNAcylation in young mice was shown to decrease neurogenesis, promote astrocyte differentiation, and impair associated cognitive functions. nih.govasm.org The underlying mechanism for this glial fate switch involves the STAT3 signaling pathway. Specifically, mass spectrometry analysis identified a loss of O-GlcNAc modification at the Threonine 717 residue of the STAT3 protein in the aging hippocampus. nih.govasm.org Preventing this loss by preserving O-GlcNAcylation at this site was shown to be a key driver in determining NSC fate, highlighting this specific post-translational modification as a crucial molecular regulator of age-related regenerative decline in the brain. nih.govasm.org

The broader N-glycan branching pathway, which also utilizes N-acetylglucosamine, has been identified as another regulator of NSC differentiation. thermofisher.com The enzyme MGAT5 (GnT-V), which creates branched N-glycans, is a critical component in this process. Loss of MGAT5 in NSCs leads to enhanced neuron formation but also a depletion of the stem cell pool. thermofisher.com

Table 3: Key Factors in O-GlcNAcylation and Neural Stem Cell (NSC) Fate
FactorFunctionEffect of Decreased Level/Activity in NSCs
O-GlcNAc (Global)Post-translational modification of proteinsPromotes astrocyte differentiation (gliogenesis)
O-GlcNAc Transferase (OGT)Enzyme that adds O-GlcNAcReduces overall O-GlcNAcylation, promoting glial fate
O-GlcNAcase (OGA)Enzyme that removes O-GlcNAcIncreased relative activity contributes to lower O-GlcNAc levels
STAT3 (at Thr717)Transcription factor in a key signaling pathwayLoss of O-GlcNAcylation at this site drives astrocyte differentiation

This table outlines the roles of key molecules in the O-GlcNAcylation pathway and their influence on the differentiation fate of neural stem cells. nih.govasm.org

Epitope Characterization in Immunological Recognition

N-acetylglucosamine is a fundamental component of various bacterial surface polysaccharides that are recognized by the host immune system. Its presentation within these larger glycoconjugates often forms a critical part of the epitope—the specific molecular structure bound by antibodies or other immune receptors.

This compound as an Immunodominant Monosaccharide Component

N-acetylglucosamine (GlcNAc) serves as an immunodominant component in the surface antigens of numerous bacterial pathogens. For instance, the Group A Carbohydrate (GAC) of Group A Streptococcus, a key vaccine candidate, consists of a polyrhamnose backbone with GlcNAc side chains. unimi.itnih.gov Biochemical analyses have confirmed that the crucial epitope motif of GAC is composed of the GlcNAc monosaccharide presented in the context of the polyrhamnose backbone. unimi.itnih.gov Vaccine studies show that GAC conjugates elicit a stronger and more specific antibody response compared to the polyrhamnose backbone alone, underscoring the immunodominant role of the GlcNAc component. unimi.itnih.gov

Similarly, Poly-β-(1,6)-N-acetyl-D-glucosamine (PNAG) is a conserved surface polysaccharide found on a wide range of pathogens, including Staphylococcus aureus, Escherichia coli, and Yersinia pestis. nih.govgrantome.comasm.org PNAG is a major target for the immune response, and the degree of N-acetylation on the glucosamine (B1671600) units is critical for its immunogenicity. Research has shown that partially deacetylated PNAG (dPNAG) is more effective at eliciting protective, opsonic antibodies than the fully acetylated form, suggesting that the presence of both acetylated and non-acetylated glucosamine residues forms an optimal epitope for a protective immune response. grantome.comasm.org In Gram-negative bacteria, GlcNAc residues within the core lipopolysaccharide (LPS) have also been identified as essential ligands for the DC-SIGN receptor on dendritic cells, representing an innate immune recognition mechanism. nih.govresearchgate.net

Interaction with Monoclonal Antibodies and Glycoconjugates

The immunogenic properties of N-acetylglucosamine have enabled the development of highly specific monoclonal antibodies (mAbs). Several mAbs have been generated that specifically recognize the O-linked β-N-acetylglucosamine (O-GlcNAc) modification on intracellular proteins. One of the most well-characterized is mAb CTD110.6, which reacts with O-GlcNAc linked to both serine and threonine residues. researchgate.netnih.gov Its specificity is demonstrated by the fact that the free monosaccharide GlcNAc can abolish immunoreactivity, whereas similar sugars like N-acetylgalactosamine (GalNAc) cannot. researchgate.netnih.gov Other specific anti-O-GlcNAc mAbs include RL2, 18B10.C7, and 9D1.E4. abcam.comnih.gov

These antibodies are powerful tools for detecting and studying O-GlcNAcylated proteins. However, some anti-O-GlcNAc antibodies have been shown to cross-react with terminal β-GlcNAc residues on complex N-glycans, which are structurally similar epitopes found on cell surface glycoproteins. nih.gov This highlights the fine specificity of antibody recognition, which is sensitive to the linkage and context of the sugar.

When developing antibodies against glycans, the entire glycoconjugate—including the carrier protein and the chemical linker used for conjugation—can influence the immune response. In some cases, antibodies are generated that recognize the linker region rather than the intended carbohydrate epitope, which poses a challenge in the development of glycan-specific diagnostic and therapeutic tools.

Table 4: Examples of Monoclonal Antibodies Recognizing N-Acetylglucosamine Modifications
Monoclonal Antibody (Clone)Target EpitopePrimary ApplicationNotes on Specificity
CTD110.6β-O-linked GlcNAc (O-GlcNAc)Western Blot, ImmunoprecipitationHighly specific; reactivity blocked by free GlcNAc but not GalNAc. researchgate.netnih.gov May cross-react with terminal β-GlcNAc on N-glycans. nih.gov
RL2O-GlcNAc on nuclear pore complex proteinsWestern Blot, ImmunocytochemistryOne of the first anti-O-GlcNAc antibodies developed. abcam.com
18B10.C7O-GlcNAcWestern Blot, ImmunoprecipitationRecognizes O-GlcNAc on cell surface glycoproteins. nih.gov
9D1.E4O-GlcNAcWestern Blot, ImmunoprecipitationRecognizes O-GlcNAc on cell surface glycoproteins. nih.gov

This table lists several well-characterized monoclonal antibodies that specifically target N-acetylglucosamine in the context of the O-GlcNAc post-translational modification. researchgate.netabcam.comnih.govnih.gov

Conformational Analysis and Structural Elucidation of N Acetylglucopyranosylamine

Experimental Approaches to Conformational Studies

Experimental methods provide direct, observable data on the atomic arrangement and dynamic behavior of N-Acetylglucopyranosylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are cornerstones in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of this compound in solution. It provides information on the local environment of each atom and the spatial relationships between them. A key aspect of this compound's structure is the conformation of the N-acetyl group, which can exist as cis and trans isomers due to hindered rotation around the amide bond.

NMR experiments can distinguish between these isomers and determine their relative populations. By adapting protein NMR experiments, researchers can measure various J-coupling (spin-spin coupling) constants within the N-acetyl group. nih.gov These couplings are sensitive to dihedral angles and provide precise conformational constraints. For the closely related compound N-acetyl-d-glucosamine (GlcNAc), specific J-couplings have been used to define the orientation of the N-acetyl group. nih.gov For instance, the one-bond 1JNH coupling constant differs for cis (87–89 Hz) and trans (91–93 Hz) forms, a characteristic also observed in peptides. nih.gov Furthermore, a set of eight three-bond J-couplings can be measured to define the torsion angles of the N-acetyl group, offering a detailed conformational picture in aqueous solution. nih.gov

NMR is also instrumental in mapping the interactions between this compound and its protein targets. Techniques such as Saturation Transfer Difference (STD) NMR and Transferred Nuclear Overhauser Effect (trNOE) spectroscopy identify which parts of the ligand are in close contact with the protein receptor. These methods are ligand-observed, making them suitable for studying interactions with large proteins. By observing changes in the NMR signals of this compound upon binding to a protein, the binding epitope can be mapped, and the conformation of the bound ligand can be elucidated.

Table 1: Representative NMR J-Coupling Constants for N-Acetyl Group Conformer Identification in N-Acetyl-d-glucosamine (GlcNAc) in Aqueous Solution

Coupling Constantα-anomer (trans)β-anomer (trans)α-anomer (cis)β-anomer (cis)Conformational Information
1JNH (Hz) 93.391.488.787.3Amide bond orientation (cis vs trans)
3JH2,NH (Hz) 9.39.710.010.0H2-NH torsion angle (θ1)
3JC1',NH (Hz) 3.53.51.81.8Amide bond orientation (θ2)
3JC3,NH (Hz) < 1.0< 1.0< 1.0< 1.0H2-NH torsion angle (θ1)

Data derived from studies on the structurally similar N-acetyl-d-glucosamine. nih.gov

X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline solid state. This technique has been used to determine the precise three-dimensional structure of this compound when bound to a protein, offering unambiguous evidence of its solid-state conformation and intermolecular interactions.

In a study of N-acetyl-β-D-glucopyranosylamine complexed with glycogen (B147801) phosphorylase b, the compound was found to bind tightly at the enzyme's catalytic site. nih.govnih.gov The crystal structure, refined to 2.3 Å resolution, revealed that the ligand adopts a specific conformation stabilized by numerous interactions with the protein. nih.gov The pyranose ring is in the typical chair conformation, and the N-acetyl group is positioned to form favorable hydrogen bonds and van der Waals contacts. Specifically, the ligand stabilizes the T-state conformation of the protein's 280s loop by making several contacts with the Asn284 residue. nih.govnih.gov This detailed structural information provides a rational basis for understanding the inhibitor's biochemical properties and demonstrates how the solid-state conformation is intimately linked to its biological activity.

Table 2: Crystallographic Data for N-acetyl-β-D-glucopyranosylamine Bound to Glycogen Phosphorylase b

ParameterValue
PDB ID 1ABN
Resolution (Å) 2.3
Space Group P43212
Key Interactions Hydrogen bonds and van der Waals contacts with catalytic site residues, particularly Asn284.
Ligand Conformation Stabilizes the T-state conformation of the 280s loop.

Data from the Protein Data Bank entry for the co-crystal structure. nih.gov

Theoretical and Computational Conformational Studies

While experimental methods provide invaluable data, theoretical and computational approaches are essential for exploring the full conformational space, understanding the energetics of different conformers, and simulating their dynamic behavior, especially within complex biological systems.

Theoretical methods, such as quantum mechanics (QM) and molecular mechanics (MM), are used to calculate the potential energy of this compound as a function of its geometry. nih.govyoutube.com These calculations allow for the construction of a conformational energy landscape, which maps the stable, low-energy conformations (rotamers) and the energy barriers between them.

For N-acetylated sugars, a key area of conformational flexibility involves the orientation of the N-acetyl side chain and the various hydroxyl groups. Computational studies on the related N-acetyl-α-d-glucosamine have explored its conformational landscape in the gas phase. nih.gov These studies identified three stable conformers, all featuring a 4C1 ring configuration. The preferences are dictated by extensive intramolecular hydrogen bond networks, primarily a strong interaction between a hydroxyl group and the carbonyl oxygen of the acetyl group (OH···O=C). nih.gov These calculations provide insight into the intrinsic conformational preferences of the molecule, which are then modulated by solvent effects and protein binding. Quantum mechanics methods like Density Functional Theory (DFT) are often employed to accurately calculate the relative energies of different rotamers, providing a deeper understanding of the factors that govern their stability. dntb.gov.uanih.gov

Table 3: Predicted Stable Conformers of N-acetyl-α-d-glucosamine in the Gas Phase

ConformerPyranose Ring PuckerKey Stabilizing InteractionRelative Energy (kJ/mol)
Conformer I 4C1OH···O=C hydrogen bond0.0 (most stable)
Conformer II 4C1Intramolecular hydrogen bond network+ 2.5
Conformer III 4C1Intramolecular hydrogen bond network+ 5.0

Data derived from theoretical calculations on the structurally similar N-acetyl-α-d-glucosamine. nih.gov

When this compound binds to a protein or is part of a larger glycoconjugate, its conformational freedom becomes part of a much larger, more complex dynamic system. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-evolution of such macromolecular complexes at atomic resolution. nih.gov

MD simulations can model the behavior of this compound within a protein binding site over timescales ranging from nanoseconds to microseconds. nih.gov These simulations provide a dynamic picture of the protein-ligand interaction, revealing how the ligand's conformation adapts to the protein environment and how its presence influences the protein's own conformational dynamics. For example, MD simulations of glycoproteins have shown that the presence of N-acetylglucosamine moieties can increase the local stability of the protein structure in their vicinity. nih.gov By analyzing the trajectories from MD simulations, researchers can characterize the ensemble of conformations adopted by the ligand when bound, identify transient interactions, and understand the role of solvent molecules in mediating the binding. This approach is crucial for disentangling the continuous conformational variability that is inherent to the function of biological macromolecules.

Advanced Analytical Methodologies in N Acetylglucopyranosylamine Research

High-Resolution Separation Techniques

High-resolution separation is a critical first step in the analytical workflow for N-Acetylglucopyranosylamine research. It allows for the isolation of the target compound from other structurally similar molecules, ensuring accurate subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. nih.gov A variety of HPLC methods have been developed, each tailored to specific analytical challenges. Reverse-phase HPLC is a common approach, often utilizing columns like C18. nanobioletters.com For instance, a method for the simultaneous determination of N-Acetylglucosamine (GlcNAc) and N-Acetylgalactosamine (GalNAc) in dairy products uses a carbohydrate column with an evaporative light scattering detector (ELSD). researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique, particularly suited for polar compounds like this compound. One validated HILIC-UV detection method allows for the determination of N-Acetylglucosamine in cosmetic formulations and skin test samples. nih.gov This method uses a ZIC®-pHILIC column and an isocratic mobile phase of acetonitrile (B52724) and aqueous potassium dihydrogen phosphate (B84403). nih.gov The choice of column and mobile phase is critical for achieving optimal separation. For example, a reverse-phase HPLC method for analyzing glucosamine (B1671600) and its derivatives utilizes an amino column with a mobile phase of acetonitrile and phosphate buffer. nih.gov

HPLC MethodColumnMobile PhaseDetectionApplication
Reverse-PhaseC18Acetonitrile, water, and methanol (B129727) with phosphoric acidUVSynthesis tracking of sulfonamides
Reverse-PhaseShimadzu InertSustain aminoAcetonitrile-phosphate buffer (75:25, v/v, pH 6.0)UV (194 nm)Determination of glucosamine, N-acetyl-glucosamine, and N-acryloyl-glucosamine
HILICZIC®-pHILICAcetonitrile-aqueous KH2PO4 (70:30, v/v) 15 mMUVQuantification of N-acetylglucosamine in cosmetics
Reverse-PhaseNewcrom R1Acetonitrile (MeCN), water, and phosphoric acidMS-compatible (with formic acid)Analysis of N-Acetylglucosamine

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of N-acetylaminosugars. wikipedia.org CE separates molecules based on their charge-to-size ratio in an electric field, providing excellent resolution and rapid analysis times. nih.gov This technique is particularly advantageous for separating positional isomers of glycans, a task that can be challenging for HPLC. nih.gov

In the analysis of N-acetylaminosugars, derivatization with a chromophore is often employed to facilitate UV detection. nih.gov A comparative study of different derivatizing agents (4-aminobenzonitrile, 2-aminopyridine, and 2-aminobenzoic acid) found that 2-aminobenzoic acid (2-AA) derivatives provided the lowest detection limits for N-acetyllactosamine, N-acetylglucosamine, and N-acetylgalactosamine. nih.gov Using a borate-complexation method in Capillary Zone Electrophoresis (CZE) mode, ten different 2-AA-labeled monosaccharides commonly found in glycoproteins can be separated in a single run of less than 25 minutes. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. Its high sensitivity and ability to provide detailed molecular information make it ideal for analyzing complex biological samples.

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous identification of this compound. In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of N-acetylglucosamine in human plasma, demonstrating the technique's reliability and sensitivity. nih.gov This method uses negative ionization and multiple reaction monitoring (MRM) to detect the deprotonated analyte ion. nih.gov

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another approach for the selective and accurate quantification of N-acetylglucosamine. nih.govacs.org Due to the presence of stereoisomers like N-acetylmannosamine and N-acetylgalactosamine, which have identical masses and similar fragmentation patterns, efficient chromatographic separation is crucial before MS analysis. nih.govacs.org

TechniqueIonization ModeKey FeaturesApplication
LC-MS/MSNegative IonizationMultiple Reaction Monitoring (MRM)Quantification of N-acetylglucosamine in human plasma
GC-MS/MSElectron IonizationRequires derivatization (ethoximation and trimethylsilylation)Quantification of N-acetylglucosamine in biological samples

This compound plays a crucial role in a significant post-translational modification known as O-linked N-acetylglucosaminylation (O-GlcNAcylation). nih.govphysiology.org This process involves the attachment of a single N-acetylglucosamine moiety to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govresearchgate.net O-GlcNAcylation is a dynamic and reversible modification that regulates diverse cellular processes, including signal transduction, protein stability, and transcription. physiology.orgresearchgate.netnih.gov

Mass spectrometry-based glycoproteomics is the primary method for studying O-GlcNAcylation. nih.gov Identifying the exact sites of this modification can be challenging due to the labile nature of the O-glycosidic bond. nih.gov Electron Transfer Dissociation (ETD) is a fragmentation technique that is particularly well-suited for this purpose as it tends to preserve this fragile linkage, allowing for confident site assignment. nih.gov The detection of characteristic oxonium ions of N-acetylglucosamine in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) spectra can trigger the acquisition of an ETD spectrum, providing complementary fragmentation data. nih.gov

Spectroscopic Techniques for Molecular Insight

Spectroscopic techniques provide valuable information about the molecular structure and conformation of this compound.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, has been used to investigate the vibrational modes of N-acetyl-α-d-glucosamine in both solid and aqueous states. acs.orgnih.gov These experimental spectra, when combined with quantum chemical calculations, allow for the assignment of specific vibrational bands to particular molecular motions. acs.orgnih.gov For N-acetyl-α-d-glucosamine, 64 bands in the 4000–50 cm⁻¹ range of the FT-IR spectra have been assigned. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of this compound. nih.gov Proton NMR (¹H-NMR) can be used for the quantitative determination of N-acetyl-d-glucosamine. nih.gov The signals from the N-acetyl groups are used as targets for quantification, and this method is noted to be simpler and faster than HPLC. nih.govnih.gov ¹H-NMR spectra are also used to study the conformation of the N-acetyl side chain and intramolecular hydrogen bonding patterns. nih.govnih.gov Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Detection

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. nih.gov The principle is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nih.gov Each type of bond and functional group has a characteristic vibrational frequency, making the resulting IR spectrum a unique "fingerprint" of the molecule. scribd.comlibretexts.org

In the context of this compound, IR spectroscopy is crucial for confirming its chemical identity and structural integrity. The spectrum of N-Acetylglucosamine, a closely related compound, has been studied in detail, providing a solid basis for interpreting the spectra of its derivatives. acs.orgnih.gov Key functional groups such as hydroxyl (-OH), amine (-NH), and the N-acetyl group (C=O) exhibit distinct absorption bands. For instance, the stretching vibrations of the -OH and -NH groups are typically observed as a broad, intense band around 3400 cm⁻¹, indicating their involvement in hydrogen bonding. researchgate.net The carbonyl (C=O) stretching of the amide group (amide I band) is found near 1650 cm⁻¹, while the N-H bending (amide II band) appears around 1560 cm⁻¹. researchgate.net

A comprehensive assignment of the vibrational bands for N-acetyl-α-d-glucosamine has been achieved by combining Fourier transform infrared (FT-IR) spectroscopy with quantum chemical density functional theory (DFT) calculations, allowing for the assignment of 64 bands in the 4000–50 cm⁻¹ range. acs.orgnih.gov This detailed analysis provides a robust framework for identifying this compound and detecting any modifications to its functional groups.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups. libretexts.orgresearchgate.net
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H and N-HStretching3500-3000 (Broad)Strong
C-HStretching2920-2875Medium
C=O (Amide I)Stretching~1650Strong
N-H (Amide II)Bending~1560Medium
Pyranose RingC-O-C and C-O-H Stretching1150-1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This method is particularly useful for detecting and quantifying compounds containing chromophores—functional groups that absorb light in the UV-Vis range. While the pyranose ring of this compound itself does not have a strong chromophore, the N-acetyl group does exhibit weak absorption in the far UV region.

UV-Vis spectroscopy has been effectively used to determine the concentration of N-acetylglucosamine. researchgate.net Studies have shown that first derivative UV spectra of N-acetylglucosamine can be recorded in the wavelength range of 190-220 nm, with linear regression analysis performed at 203 nm to quantify the compound. researchgate.net This approach is valuable in various applications, such as monitoring the enzymatic hydrolysis of chitin (B13524) to produce N-acetylglucosamine and its oligomers. nih.gov

Furthermore, UV-Vis spectroscopy can monitor structural changes or reactions involving this compound, especially when it is part of a larger system or derivatized with a chromophore. Any modification to the electronic environment of the chromophore will result in a shift in the absorption wavelength (λmax) or a change in absorbance intensity, providing valuable information about the structural modifications. scielo.org.za This makes UV-Vis spectroscopy a straightforward and accessible tool for continuous monitoring in various experimental setups. nih.govnih.gov

Table 2: UV-Vis Spectroscopic Data for N-Acetylglucosamine Analysis. researchgate.net
Analytical MethodWavelength Range (nm)Wavelength for Linear Regression (nm)Application
First Derivative UV Spectroscopy190-220203Quantification of N-acetylglucosamine

Saturation Transfer Difference (STD) NMR for Ligand-Protein Interaction Profiling

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful and widely used technique for studying the interactions between small molecule ligands and large protein receptors in solution. nih.govspringernature.com It provides information about which specific parts of a ligand are in close proximity to the protein, thereby identifying the ligand's binding epitope. nih.govichorlifesciences.com The method is based on transferring magnetic saturation from the protein to the bound ligand. jeol.com

The process involves selectively irradiating protons of the protein. This saturation then spreads throughout the protein via spin diffusion. jeol.com If a ligand like this compound is bound to the protein, the saturation is transferred to the ligand's protons that are in close contact (less than 5 Å) with the protein surface. ichorlifesciences.com By subtracting a spectrum where the protein was not irradiated from the one where it was, a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the ligand protons that received saturation, and the intensity of these signals is proportional to their proximity to the protein. springernature.comnih.gov

STD NMR has been successfully applied to characterize the binding of N-acetylglucosamine-containing ligands to various proteins, such as N-acetylglucosaminyltransferase V (GnT-V). nih.gov In a study involving UDP-N-acetylglucosamine and GnT-V, STD NMR experiments revealed the specific protons of the GlcNAc moiety that are in direct contact with the enzyme's active site. nih.gov For example, the N-acetyl group and certain protons on the pyranose ring might show strong STD signals, indicating they are crucial for the binding interaction. This information is invaluable for understanding the molecular basis of recognition and for the rational design of inhibitors. nih.gov

Table 3: Example of STD NMR Results for a Hypothetical this compound-Protein Interaction.
Proton on this compoundRelative STD Intensity (%)Inferred Proximity to Protein
Acetyl Methyl (CH₃)100Very Close Contact (Binding Epitope)
Anomeric (H-1)85Close Contact
H-270Involved in Binding
H-340Moderate Contact
H-435Moderate Contact
H-520Peripheral Contact
H-6, H-6'15Distant/Solvent Exposed

Computational Modeling and Simulation in N Acetylglucopyranosylamine Research

Molecular Dynamics Simulations for Conformational Dynamics and Ligand Trafficking

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. In the context of N-Acetylglucopyranosylamine research, MD simulations provide detailed information about its conformational dynamics, flexibility, and interactions with its environment. These simulations track the movements of atoms over time by solving Newton's equations of motion, offering a dynamic view of the molecule's behavior.

MD studies on related N-acetylglucosamine-containing molecules have revealed that the pyranose ring predominantly adopts stable chair conformations. However, the exocyclic groups, such as the hydroxymethyl and N-acetyl groups, exhibit significant flexibility, which is crucial for molecular recognition and interaction with proteins. The simulations can quantify the timescales of these motions, which often occur on the picosecond to nanosecond timescale. This dynamic behavior is critical for understanding how this compound-containing ligands navigate through cellular environments and approach their binding targets, a process referred to as ligand trafficking.

Simulation ParameterTypical Values/ObservationsSignificance in this compound Research
Simulation Time 100 ns - 1 µsAllows for the observation of conformational transitions and ligand-protein binding events.
Force Fields CHARMM, AMBER, GROMOSAccurately describe the potential energy of the system, ensuring realistic molecular behavior.
Solvent Model Explicit (e.g., TIP3P, SPC/E)Simulates the aqueous cellular environment and its influence on conformation and interactions.
Key Conformational Findings Stable 4C1 chair conformation of the pyranose ring; flexibility in glycosidic linkages and exocyclic groups.Understanding the intrinsic flexibility is key to predicting how it is recognized by and binds to protein targets.

Rational Design of this compound-Based Enzyme Modulators

The rational design of enzyme modulators based on the this compound scaffold is a significant area of computational research, aiming to develop novel therapeutic agents. This approach leverages knowledge of the three-dimensional structure of target enzymes to design molecules that can specifically and potently inhibit or activate them. Enzymes that process N-acetylglucosamine-containing substrates, such as O-GlcNAcase (OGA) and various glycosyltransferases, are common targets. ebi.ac.uknih.govdntb.gov.ua

Computational techniques like structure-based virtual screening and de novo design are employed to identify and optimize lead compounds. nih.gov Virtual screening involves docking large libraries of chemical compounds into the active site of a target enzyme to predict their binding affinity and mode. frontiersin.org This allows for the rapid identification of potential inhibitors from vast chemical spaces. nih.gov Subsequent rational design focuses on modifying these hits to improve their potency, selectivity, and pharmacokinetic properties. ebi.ac.uk For instance, modifications to the N-acetyl group or the pyranose ring can be explored computationally to enhance interactions with key amino acid residues in the enzyme's active site. nih.gov

Target EnzymeDesign StrategyComputational ToolsOutcome/Significance
O-GlcNAcase (OGA) Structure-based design of Thiamet-G analogs. ebi.ac.ukresearchgate.netMolecular Docking, Chemical OptimizationDevelopment of potent and selective inhibitors for potential treatment of neurodegenerative diseases. ebi.ac.ukresearchgate.net
α-Glucosidase Ligand and structure-based virtual screening. nih.govQSAR Modeling, Molecular DockingIdentification of novel chemical scaffolds with potential for managing diabetes mellitus. nih.govacs.org
N-Acetylglucosaminyltransferase V (GnT-V) Design of UDP-GlcNAc analogs with increased hydrophobicity. nih.govHPLC-based enzyme assay, Crystal Structure AnalysisCreation of candidate inhibitors for cancer treatment by targeting N-glycan branching. nih.gov
O-GlcNAc Transferase (OGT) Design of neutral inhibitors as mimics of dianionic substrates. dntb.gov.uarsc.orgMolecular Docking, Permeation AssaysInsights into key binding features for OGT inhibition, though cellular uptake remains a challenge. rsc.org

Structure-Based Modeling of Protein-Glycan Interactions

Understanding the interactions between proteins and glycans containing this compound is fundamental to elucidating their biological roles. Structure-based computational modeling provides a detailed picture of these interactions at the molecular level. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are used to predict and analyze the binding of this compound-containing ligands to protein receptors.

Molecular docking studies can predict the preferred binding pose of a ligand in a protein's binding site and estimate the binding affinity. nih.gov These studies have been instrumental in identifying the key amino acid residues that form hydrogen bonds, and van der Waals interactions with the this compound moiety. For example, the N-acetyl group is often involved in crucial hydrogen bonding and hydrophobic interactions that contribute significantly to binding specificity. nih.gov QM/MM calculations can provide a more accurate description of the electronic interactions, such as charge transfer and polarization, which are important for a precise understanding of the binding energetics.

Modeling TechniqueInformation ObtainedKey Findings for this compound Interactions
Molecular Docking Binding pose, binding affinity (scoring functions), key interacting residues. nih.govThe N-acetyl and hydroxyl groups are primary sites for hydrogen bonding with protein active sites. nih.gov
Molecular Dynamics (MD) Simulations Stability of the protein-ligand complex, conformational changes upon binding, solvent effects.Reveals the dynamic nature of the interaction and the role of water molecules in mediating binding.
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) Quantitative estimation of binding free energy.Allows for the ranking of different ligands based on their predicted affinity for a protein target.
Quantum Mechanics/Molecular Mechanics (QM/MM) Detailed electronic structure of the binding site, reaction mechanisms.Provides high-accuracy insights into the nature of chemical bonds and non-covalent interactions.

Derivatization Strategies for Functional and Analytical Enhancement of N Acetylglucopyranosylamine

Chemical Derivatization for Enhanced Chromatographic Performance and Detection

Chemical derivatization is a crucial technique for improving the chromatographic separation and detection of N-Acetylglucopyranosylamine. Due to its polar nature and lack of a strong chromophore, direct analysis by methods such as high-performance liquid chromatography (HPLC) with UV detection can be challenging. Derivatization addresses these limitations by introducing chemical moieties that enhance volatility for gas chromatography (GC) or improve detectability for liquid chromatography (LC).

For GC-based analysis, a two-step derivatization process involving alkoximation followed by trimethylsilylation is often employed to convert the polar functional groups into more volatile derivatives. This process, however, can sometimes be incomplete and matrix-dependent, necessitating careful control of reaction conditions to ensure accurate quantification.

Pre- and post-column derivatization techniques are widely used in HPLC to enhance the detection sensitivity and selectivity for compounds lacking a native chromophore or fluorophore mdpi.com. In pre-column derivatization, the analyte is modified before injection into the HPLC system. This approach often involves reagents that introduce a fluorescent or UV-absorbing tag to the molecule. For instance, derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) has been used for the determination of glucosamine (B1671600) and galactosamine by HPLC drugbank.com.

To overcome the inherent low UV absorbance and lack of fluorescence of this compound, chromophores and fluorophores can be chemically introduced into its structure. This derivatization significantly enhances its detectability in various analytical platforms. Chromophores are functional groups that absorb light in the UV-visible region, while fluorophores absorb light at a specific wavelength and re-emit it at a longer wavelength.

The introduction of fluorescent labels is a particularly sensitive detection method. For example, N-(1-pyrenyl)maleimide (NPM) has been used as a derivatizing agent for N-acetylcysteine, a related compound, to form a fluorescent adduct that can be analyzed by HPLC with fluorescence detection rsc.org. Similarly, acridone-N-acetyl chloride has been employed as a pre-column fluorescence derivatization reagent for the determination of N-nitrosoamines, demonstrating the utility of such reagents in enhancing detection limits to the femtomole level nih.gov.

Fluorogenic substrates, such as Fluorescein mono-β-D-N-acetylglucosamine, are derivatives that become fluorescent upon enzymatic activity, providing a means to characterize enzymes like O-GlcNAcase nih.gov. The fluorescent signal, in this case, the green emission of fluorescein, allows for sensitive detection of the enzymatic reaction nih.gov.

Derivatization Reagent ExampleAnalyte ClassDetection MethodReference
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)AminosugarsHPLC-UV/Fluorescence drugbank.com
N-(1-pyrenyl)maleimide (NPM)Thiols (e.g., N-acetylcysteine)HPLC-Fluorescence rsc.org
Acridone-N-acetyl chlorideSecondary aminesHPLC-Fluorescence nih.gov
Fluorescein mono-β-D-N-acetylglucosaminideEnzyme SubstrateFluorescence Spectroscopy nih.gov

Synthesis of Specific Inhibitory Analogues through Derivatization

Derivatization of this compound is a powerful tool for synthesizing analogues with specific inhibitory activities. By modifying the parent molecule, researchers can probe the active sites of enzymes and develop potent and selective inhibitors. These synthetic analogues are crucial for studying the biological roles of enzymes involved in glycosylation pathways and for developing potential therapeutic agents.

The synthesis of such inhibitors often involves targeted modifications at specific positions of the glucopyranose ring to interfere with enzyme binding or catalysis. For example, analogues of glucosamine with modifications at the C-3 position have been prepared to act as chain terminators in hyaluronan biosynthesis, a pathway implicated in cancer progression nih.gov.

Modifications of the N-acetyl group provide a key avenue for developing inhibitory analogues and for conducting structure-activity relationship (SAR) studies. The azidoacetyl and trifluoroacetyl groups are particularly useful in this regard due to their distinct electronic and steric properties compared to the native acetyl group.

The replacement of the acetamido group with an azidoacetamido group has been shown to yield potent inhibitors. For instance, N-azidoacetyl-β-D-glucopyranosylamine (azido-NAG) was synthesized as an analogue of N-acetyl-β-D-glucopyranosylamine (NAG), a known inhibitor of glycogen (B147801) phosphorylase b (GPb) nih.gov. Structural studies of the azido-NAG in complex with GPb revealed that it occupies the same position in the catalytic site as NAG and stabilizes the T-state conformation of the enzyme nih.gov. The observed difference in inhibitory potency between NAG and azido-NAG was attributed to factors such as desolvation effects and subtle structural changes in the protein and surrounding water molecules nih.gov.

The trifluoroacetyl group serves as a valuable modification in medicinal chemistry and biochemical research for creating glycosylated compounds with altered properties chemimpex.com. N-Trifluoroacetyl-D-glucosamine is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs chemimpex.com. The unique reactivity and solubility conferred by the trifluoroacetyl group make it an important tool in drug discovery and for studying carbohydrate interactions in biological systems chemimpex.com. The trifluoroacetyl group can also be used as a protecting group in the synthesis of amino-sugar nucleosides, where it can be removed under mild conditions acs.org.

ModificationTarget Enzyme/ProcessPurpose of ModificationKey Findings
AzidoacetylGlycogen Phosphorylase bStructure-Activity RelationshipBinds to the catalytic site similarly to the parent compound, with differences in inhibitory potency attributed to subtle structural and solvation effects nih.gov.
TrifluoroacetylVarious (used in drug synthesis)Enhance reactivity, solubility, and biological activityServes as a crucial building block for anti-inflammatory and anti-cancer drugs and is used to study glycosylation processes chemimpex.com.

Derivatization for Advanced Biosensing Applications

Derivatization of this compound is also pivotal in the development of advanced biosensing technologies. By attaching specific chemical reporters or tags, the molecule can be detected and identified in complex biological samples with high sensitivity and specificity.

Metabolic labeling with chemically modified monosaccharides is a powerful strategy for studying protein glycosylation. For example, an alkynyl-modified GlcNAc analog (GlcNAlk) has been developed as a chemical reporter for O-GlcNAc modification in living cells nih.gov. This derivatized sugar is metabolically incorporated into proteins and can then be detected through a highly specific "click chemistry" reaction with a fluorescently tagged azide, allowing for the visualization and identification of O-GlcNAc-modified proteins nih.gov.

A cutting-edge application of derivatization is in the field of nanopore sequencing. Nanopore technology has the potential for single-molecule protein and peptide sequencing, but distinguishing between individual amino acids or other small molecules can be challenging due to low signal-to-noise ratios. N-terminal derivatization can overcome this limitation by attaching a larger chemical entity to the analyte, which then produces a more distinct signal as it passes through the nanopore.

This strategy has been successfully demonstrated for the identification of individual amino acids acs.orgmdpi.com. By derivatizing the N-terminus of amino acids, each modified molecule generates a unique electrical current blockade signature as it translocates through a biological nanopore, such as α-hemolysin acs.orgmdpi.com. This derivatization-assisted nanopore sensing allows for effective differentiation of analytes that would otherwise be difficult to distinguish acs.orgmdpi.com. This principle can be extended to other small molecules like this compound, paving the way for novel single-molecule detection and identification platforms.

Q & A

Q. How can researchers confirm the structural identity of N-acetylglucopyranosylamine in experimental samples?

To confirm structural identity, use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify stereochemistry and acetyl group placement. Compare chemical shifts with reference data from databases like PubChem (ID 439174) or HMDB (HMDB0000215) .
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to validate molecular weight (exact mass: 221.0899 g/mol) and fragmentation patterns .
  • Chromatography : Use HPLC with certified reference materials (e.g., USP 1010022) for retention time matching and purity assessment .
    Note: Cross-validate results with synthetic standards and ensure instrument calibration to avoid misidentification.

Q. What experimental protocols are recommended for quantifying this compound in biological matrices?

Key steps include:

  • Sample Preparation : Deproteinize biological fluids (e.g., plasma, urine) using cold methanol/ethanol precipitation to minimize metabolite degradation .
  • Analytical Method : Apply LC-MS/MS with stable isotope-labeled internal standards (e.g., 13C^{13}C-N-acetylglucopyranosylamine) to enhance precision. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
  • Validation : Assess linearity (1–100 µM), intra-/inter-day precision (<10% CV), and recovery rates (>85%) per NIH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variability in:

  • Experimental Design : Differences in cell lines (e.g., primary vs. immortalized), dosing regimens, or exposure times. Standardize assays using NIH preclinical checklists .
  • Structural Modifications : Fluorinated or sulfated analogs (e.g., fluorinated glucosazides) may exhibit altered bioactivity due to electronic or steric effects . Perform structure-activity relationship (SAR) studies with systematically modified derivatives.
  • Data Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR or protein loading controls (e.g., β-actin) in Western blots to minimize technical variability .

Q. What methodological challenges arise in synthesizing stereoselective this compound analogs, and how can they be addressed?

Challenges include:

  • Stereochemical Control : Use chiral auxiliaries or enzymatic catalysis (e.g., diacetylchitobiose deacetylase) to ensure β-configuration at the anomeric center .
  • Functional Group Compatibility : Protect amine groups during glycosylation using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions .
  • Purification : Employ size-exclusion chromatography or recrystallization to separate isomers. Validate purity via 1H^1H-NMR and HPLC (>98%) .

Q. How should researchers statistically analyze metabolomic data linking this compound to disease risk?

  • Multivariate Analysis : Apply partial least squares-discriminant analysis (PLS-DA) to identify biomarkers with VIP scores >1.0. Adjust for covariates (e.g., age, BMI) using linear mixed models .
  • Reproducibility : Calculate intraclass correlation coefficients (ICC) for repeated measures; values >0.7 indicate high reliability .
  • Contradictory Findings : Perform meta-analyses to pool data from multiple cohorts, addressing heterogeneity via random-effects models .

Methodological Resources

  • Synthetic Protocols : Fluorinated analogs require deoxyfluorination of glucosazide thioglycosides (see Hamala et al., 2023) .
  • Analytical Standards : Use certified reference materials (CRM) traceable to USP or NIST databases for quality control .
  • Data Repositories : Deposit raw metabolomic data in public repositories (e.g., MetaboLights) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.